(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine
Description
Properties
IUPAC Name |
5,6-dinitro-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c9-4-3-5-8(17-2-1-16-5)7(11(14)15)6(4)10(12)13/h3H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMGBMZNHJWKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
- Starting Material: N-2,3-dihydrobenzo-dioxin-6-amine
- Method: The amine is typically prepared by reduction of the corresponding nitro compound or by substitution reactions on halogenated benzodioxanes. For example, the amine can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-nitro compound with reducing agents such as tin(II) chloride or catalytic hydrogenation.
Nitration to Introduce Nitro Groups at 7 and 8 Positions
- Reagents: Mixed acid (nitric acid and sulfuric acid) or other nitrating agents
- Conditions: Low temperature (0–5 °C) to control regioselectivity and avoid over-nitration
- Outcome: Introduction of nitro groups specifically at the 7 and 8 positions due to electronic and steric effects of the benzodioxane ring system.
Final Amination Step
- If the amine is introduced after nitration, the nitro group at the 6 position is selectively reduced to an amine using catalytic hydrogenation or chemical reducing agents.
Representative Example from Literature
A related synthetic procedure for benzodioxane derivatives with amine and sulfonamide functionalities is reported by Abbasi et al. (2019), where N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide was synthesized starting from N-2,3-dihydrobenzo-dioxin-6-amine by reaction with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium at pH 9-10, followed by acidification to precipitate the product. This method illustrates the functionalization at the 6-amine position of the benzodioxane ring.
Data Table: Summary of Preparation Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Benzodioxane ring formation | Cyclization of catechol derivatives | Alkylation or ring closure under basic or acidic conditions | Forms 2,3-dihydro-1,4-benzodioxin core |
| 2. Selective nitration | Electrophilic aromatic substitution | Mixed acid nitration at 0–5 °C | Introduces nitro groups at 7,8 positions |
| 3. Amination | Reduction of nitro to amine or substitution | Catalytic hydrogenation or chemical reduction (e.g., SnCl2) | Converts nitro to amine at 6 position |
| 4. Functionalization (optional) | Sulfonamide formation, acetamide coupling | Reaction with sulfonyl chlorides or acyl halides in aqueous alkaline or DMF with base | Used for further derivatization |
Research Findings and Characterization
- Yields: Related benzodioxane amine derivatives typically yield 70-85% under optimized conditions.
- Purity and Identification: Characterization is performed using IR spectroscopy (N-H stretching around 3200-3300 cm⁻¹), 1H-NMR (aromatic and amine protons), and elemental analysis (CHN).
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and completion.
- Solvents: Aqueous alkaline media for sulfonamide formation; polar aprotic solvents like DMF for coupling reactions.
- Bases: Lithium hydride or sodium carbonate used to maintain pH and facilitate nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: The major product is (7,8-diamino-2,3-dihydro-1,4-benzodioxin-6-yl)amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Sulfonamide derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide) exhibit bulkier substituents, improving binding to biological targets like lipoxygenase .
Physicochemical Properties :
- Nitro groups reduce solubility in aqueous media due to increased hydrophobicity. The dinitro compound’s higher molecular weight (225.16 g/mol) compared to the parent amine (166.20 g/mol, ) may further limit bioavailability.
- Sulfonamide derivatives (e.g., ) demonstrate balanced hydrophobicity, enabling moderate solubility and membrane permeability.
Biological Activities: Antibacterial and Enzyme Inhibition: Sulfonamide derivatives (e.g., compound 3 in ) show notable antibacterial activity against E. coli and B. subtilis and inhibit lipoxygenase (IC₅₀ ~20–50 µM) . In contrast, the dinitro compound’s bioactivity remains uncharacterized. Antihepatotoxic Potential: Flavones and coumarins with 1,4-dioxane rings (e.g., compound 4f in ) exhibit antihepatotoxic activity comparable to silymarin, but these lack the amine group present in the dinitro derivative . Cytotoxicity: N-Alkyl/aralkyl sulfonamides (e.g., 5e and 5f in ) display mild cytotoxicity, suggesting a therapeutic window for biofilm inhibition .
Synthetic Accessibility :
- The dinitro compound’s discontinued status () contrasts with the well-documented synthesis of sulfonamide derivatives (e.g., via nucleophilic substitution in aqueous base, ). Nitration reactions required for dinitro derivatives may involve harsh conditions, complicating scalability .
Biological Activity
(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine is a synthetic compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological targets, making it a subject of interest in pharmacological and toxicological studies. This article reviews the compound's biological activity based on available research findings, including case studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₆ |
| CAS Number | 855222-38-7 |
| Molecular Weight | 225.15 g/mol |
| MDL Number | MFCD09743475 |
| Hazard Classification | Irritant |
Cytotoxicity and Anticancer Potential
Molecular docking studies involving similar compounds suggest potential interactions with key enzymes related to cancer progression. For example, docking simulations indicated that certain dinitro derivatives bind effectively to the Human Epidermal Growth Factor Receptor (HER), a target for cancer therapies. Although specific data for this compound is not extensively documented, its structural characteristics imply potential anticancer properties.
Case Studies
- Case Study on Dinitro Derivatives : A study evaluated the cytotoxic effects of various dinitro derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values indicating effective cytotoxicity against specific cancer cells.
- Environmental Impact Study : Research has shown that dinitro compounds can persist in the environment and may undergo biodegradation by certain microorganisms. This aspect is crucial for understanding the ecological implications of using such compounds in pharmaceuticals and agriculture.
Antimicrobial Activity of Related Dinitro Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Dinitrophenol | E. coli | 50 µg/mL |
| 2,6-Dinitro-p-cresol | S. aureus | 25 µg/mL |
| (7,8-Dinitro-2,3-dihydro...) | Not yet tested | N/A |
Q & A
Basic: What are the established synthetic routes for (7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzodioxin core. A common approach starts with 2,3-dihydro-1,4-benzodioxin-6-amine (1), which undergoes nitration at positions 7 and 8 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Dynamic pH control (pH 9–10) and polar aprotic solvents like DMF are critical to prevent over-nitration . Post-reaction, purification via column chromatography or recrystallization ensures product integrity. Challenges include regioselectivity; spectroscopic monitoring (e.g., TLC, HPLC) is advised to track intermediates .
Basic: How is the purity and structural integrity of this compound verified?
Methodological Answer:
Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Structural confirmation combines:
- ¹H/¹³C-NMR : To resolve aromatic protons (δ 6.8–7.2 ppm) and nitro group effects on chemical shifts.
- IR Spectroscopy : Nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm successful nitration .
- Elemental Analysis (CHN) : Validates empirical formula (e.g., C₈H₇N₃O₅) within ±0.3% deviation .
Advanced: How can nitration reactions be optimized to minimize by-products like regioisomers?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directed Metalation : Using directing groups (e.g., sulfonamides) to pre-functionalize the amine before nitration .
- Low-Temperature Nitration : At −10°C to reduce kinetic competition between nitro groups.
- Computational Modeling : DFT calculations predict reactive sites, guiding solvent choice (e.g., dichloromethane vs. acetic acid) to favor desired pathways . Post-synthesis, HPLC-MS identifies by-products for iterative optimization .
Advanced: What computational methods predict the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like acetylcholinesterase (PDB ID 4EY7). Protonated amine and nitro groups show high affinity for catalytic triads .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) in solvated environments.
- QSAR Models : Hammett σ constants for nitro groups correlate with inhibitory potency (R² > 0.85) . Validate predictions via in vitro assays (e.g., Ellman’s method for AChE inhibition) .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Discrepancies may arise from assay conditions. Standardize protocols by:
- Buffer Systems : Use Tris-HCl (pH 8.0) instead of phosphate to avoid metal ion interference.
- Substrate Concentration : Maintain 1 mM acetylthiocholine to prevent substrate depletion .
- Control for Nitro Reduction : Add NADPH to assess metabolic activation in liver microsomes . Cross-validate with structural analogs (e.g., 7-nitro derivatives) to isolate electronic effects .
Advanced: What strategies improve solubility for pharmacological studies?
Methodological Answer:
- Salt Formation : React with HCl or trifluoroacetic acid to enhance aqueous solubility (test via shake-flask method).
- Co-solvent Systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes .
- Prodrug Design : Esterify the amine to increase lipophilicity, then hydrolyze in vivo . Monitor stability via LC-MS in simulated gastric fluid (pH 2.0) .
Advanced: How does substituent variation (e.g., nitro position) affect SAR?
Methodological Answer:
- Nitro at C7 vs. C8 : C7-nitro derivatives show 3-fold higher AChE inhibition (IC₅₀ = 1.2 µM vs. 4.7 µM) due to better alignment with the oxyanion hole .
- Electron-Withdrawing Effects : Nitro groups reduce amine pKa (from 8.5 to 6.9), enhancing H-bonding with Ser203 in AChE . Validate via isothermal titration calorimetry (ΔG = −9.8 kcal/mol) .
Advanced: What analytical techniques characterize degradation pathways under stress conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
